Cas no 1806137-49-4 (Ethyl 4-(bromomethyl)-2-iodo-3-(trifluoromethoxy)pyridine-6-carboxylate)

Ethyl 4-(bromomethyl)-2-iodo-3-(trifluoromethoxy)pyridine-6-carboxylate structure
1806137-49-4 structure
Product Name:Ethyl 4-(bromomethyl)-2-iodo-3-(trifluoromethoxy)pyridine-6-carboxylate
CAS No:1806137-49-4
MF:C10H8BrF3INO3
MW:453.979104995728
CID:4837162
Update Time:2025-07-23

Ethyl 4-(bromomethyl)-2-iodo-3-(trifluoromethoxy)pyridine-6-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 4-(bromomethyl)-2-iodo-3-(trifluoromethoxy)pyridine-6-carboxylate
    • Inchi: 1S/C10H8BrF3INO3/c1-2-18-9(17)6-3-5(4-11)7(8(15)16-6)19-10(12,13)14/h3H,2,4H2,1H3
    • InChI Key: HLPARAGNWSTPTI-UHFFFAOYSA-N
    • SMILES: IC1=C(C(CBr)=CC(C(=O)OCC)=N1)OC(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 319
  • XLogP3: 3.8
  • Topological Polar Surface Area: 48.4

Ethyl 4-(bromomethyl)-2-iodo-3-(trifluoromethoxy)pyridine-6-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029089503-1g
Ethyl 4-(bromomethyl)-2-iodo-3-(trifluoromethoxy)pyridine-6-carboxylate
1806137-49-4 97%
1g
$1,460.20 2022-04-01

Additional information on Ethyl 4-(bromomethyl)-2-iodo-3-(trifluoromethoxy)pyridine-6-carboxylate

Comprehensive Overview of Ethyl 4-(bromomethyl)-2-iodo-3-(trifluoromethoxy)pyridine-6-carboxylate (CAS No. 1806137-49-4)

Ethyl 4-(bromomethyl)-2-iodo-3-(trifluoromethoxy)pyridine-6-carboxylate (CAS No. 1806137-49-4) is a highly specialized pyridine derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique halogenated and trifluoromethoxy functional groups, serves as a critical intermediate in the synthesis of bioactive molecules. Its molecular structure, featuring a bromomethyl group at the 4-position, an iodo substituent at the 2-position, and a trifluoromethoxy moiety at the 3-position, offers versatile reactivity for cross-coupling reactions and further derivatization.

The growing demand for halogenated pyridines in drug discovery and material science has positioned Ethyl 4-(bromomethyl)-2-iodo-3-(trifluoromethoxy)pyridine-6-carboxylate as a valuable building block. Researchers are particularly interested in its potential applications in the development of kinase inhibitors, antiviral agents, and herbicides. The presence of both bromine and iodine atoms enables selective functionalization, making it a preferred choice for palladium-catalyzed coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig reactions.

In recent years, the compound's relevance has increased due to the surge in precision agriculture and sustainable crop protection initiatives. The trifluoromethoxy group, known for enhancing lipophilicity and metabolic stability, is a key feature in modern agrochemicals. This aligns with the industry's focus on low-dose, high-efficiency formulations to minimize environmental impact. Additionally, the compound's role in fluorine chemistry has attracted attention from researchers exploring PET imaging probes and radiopharmaceuticals.

From a synthetic chemistry perspective, CAS No. 1806137-49-4 presents interesting challenges and opportunities. The ethyl carboxylate moiety offers a handle for further hydrolysis or amidation, while the bromomethyl group allows for nucleophilic substitution reactions. These properties make it a versatile scaffold for constructing heterocyclic libraries in combinatorial chemistry. Recent publications have highlighted its use in fragment-based drug design, where its rigid pyridine core serves as a molecular hinge in protein-ligand interactions.

The compound's stability under various conditions has been a subject of investigation, particularly regarding its photodegradation and hydrolytic stability. These studies are crucial for determining optimal storage conditions and shelf life. Analytical methods such as HPLC-MS and NMR spectroscopy are routinely employed to characterize the compound and monitor its purity, which is typically required to be >95% for research applications.

In the context of green chemistry trends, researchers are exploring more sustainable routes to synthesize Ethyl 4-(bromomethyl)-2-iodo-3-(trifluoromethoxy)pyridine-6-carboxylate. This includes investigating catalytic halogenation methods and solvent-free reaction conditions to reduce waste generation. The compound's structure-activity relationship (SAR) studies continue to provide insights into how subtle modifications can dramatically alter biological activity, a principle that's driving innovation in medicinal chemistry.

As the pharmaceutical industry increasingly focuses on targeted therapies and personalized medicine, the demand for specialized intermediates like CAS No. 1806137-49-4 is expected to grow. Its compatibility with high-throughput screening platforms and automated synthesis systems makes it particularly valuable in modern drug discovery pipelines. Furthermore, its potential applications in material science, particularly in the development of organic electronic materials, are beginning to be explored.

Quality control of Ethyl 4-(bromomethyl)-2-iodo-3-(trifluoromethoxy)pyridine-6-carboxylate remains a critical consideration for researchers. Standard specifications include rigorous testing for heavy metal content, residual solvents, and isomeric purity. These parameters are especially important when the compound is intended for use in GMP-compliant synthetic routes. The development of robust analytical methods for this compound continues to be an active area of research.

Looking ahead, the scientific community anticipates novel applications for this compound in emerging fields such as proteolysis-targeting chimeras (PROTACs) and covalent inhibitors. The bromomethyl group's potential for bioconjugation makes it particularly interesting for antibody-drug conjugates (ADCs) development. As synthetic methodologies advance, we can expect to see more efficient and scalable routes to this important intermediate, further expanding its utility in cutting-edge research.

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